molecular formula C13H16FN3O2 B15165159 (4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 184903-39-7

(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B15165159
CAS No.: 184903-39-7
M. Wt: 265.28 g/mol
InChI Key: YZVQJHUDKFBADE-SKDRFNHKSA-N
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Description

(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine involves multiple steps, including the stereoselective synthesis of the core pyrrolo[3,4-b]pyridine structure. One method involves the optical resolution by enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate, followed by conversion to the desired product with high optical purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

184903-39-7

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

(4aR,7aR)-6-(2-fluoro-4-nitrophenyl)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C13H16FN3O2/c14-11-6-10(17(18)19)3-4-13(11)16-7-9-2-1-5-15-12(9)8-16/h3-4,6,9,12,15H,1-2,5,7-8H2/t9-,12+/m1/s1

InChI Key

YZVQJHUDKFBADE-SKDRFNHKSA-N

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2NC1)C3=C(C=C(C=C3)[N+](=O)[O-])F

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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